molecular formula C23H26Cl3N5O B2811972 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-1-(indolin-1-yl)ethanone dihydrochloride CAS No. 1323703-42-9

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-1-(indolin-1-yl)ethanone dihydrochloride

Cat. No.: B2811972
CAS No.: 1323703-42-9
M. Wt: 494.85
InChI Key: LSBOAWNDGFMYBW-UHFFFAOYSA-N
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Description

2-(4-(1-(3-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-1-(indolin-1-yl)ethanone dihydrochloride is a complex heterocyclic compound featuring a 3-chlorophenyl-substituted imidazole core, a piperazine linker, and an indolin-1-yl ethanone moiety. Its dihydrochloride salt form enhances solubility, making it suitable for pharmacological applications.

Key structural attributes:

  • Imidazole core: Known for metal-binding and hydrogen-bonding capabilities, critical for enzyme inhibition.
  • Piperazine linker: Enhances conformational flexibility and pharmacokinetic properties.
  • 3-Chlorophenyl group: May improve lipophilicity and target binding affinity compared to non-halogenated analogs.
  • Indolinone moiety: Contributes to π-π stacking interactions and metabolic stability.

Properties

IUPAC Name

2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O.2ClH/c24-19-5-3-6-20(16-19)28-11-9-25-23(28)27-14-12-26(13-15-27)17-22(30)29-10-8-18-4-1-2-7-21(18)29;;/h1-7,9,11,16H,8,10,12-15,17H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBOAWNDGFMYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3CCN(CC3)C4=NC=CN4C5=CC(=CC=C5)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26Cl3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related molecules from the provided evidence, focusing on core features, substituents, and synthesis methodologies:

Compound Name Core Structure Key Substituents Synthetic Methodology Reference
Target Compound Imidazole-piperazine 3-Chlorophenyl, indolin-1-yl ethanone Not explicitly described in evidence; likely involves condensation and salt formation.
1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-1H-imidazole () Imidazole 2,4-Dichlorophenyl, hydroxyethyl Alcohol-mediated substitution; no catalyst mentioned.
Ketoconazole analog (1-acetyl-4-(4-((2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazine) () Imidazole-piperazine 2,4-Dichlorophenyl, dioxolane, acetyl Multi-step synthesis involving dioxolane ring formation and piperazine functionalization.
Benzimidazole derivative () Benzimidazole-pyridine Trifluoromethylphenyl, pyridinyloxy Isothiocyanate coupling with triethylamine and pyridinium iodide catalysts.
Triazole-imidazole derivative () Triazole-imidazole 4',5'-Diphenyl One-pot synthesis using ceric ammonium nitrate (CAN) catalyst under reflux.

Key Structural and Functional Differences

Chlorophenyl Substitution: The target compound’s 3-chlorophenyl group differs from the 2,4-dichlorophenyl in and .

Piperazine Linker :

  • The piperazine moiety in the target compound and ’s ketoconazole analog enhances solubility and bioavailability compared to simpler imidazole derivatives (e.g., ) .

Heterocyclic Core :

  • The imidazole-piperazine core in the target compound contrasts with the triazole-imidazole () and benzimidazole-pyridine () systems. Triazoles generally exhibit higher metabolic stability, while benzimidazoles are bulkier, affecting membrane permeability .

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step functionalization of imidazole and piperazine, similar to . By contrast, ’s one-pot synthesis using CAN offers higher efficiency .

Pharmacological Implications

  • Antifungal Potential: Structural similarities to ketoconazole () suggest the target compound may inhibit cytochrome P450 enzymes or ergosterol biosynthesis. However, the indolinone group could reduce hepatotoxicity compared to dioxolane-containing analogs .
  • Selectivity : The 3-chlorophenyl group may confer target specificity over 2,4-dichlorophenyl derivatives (), which are broader-spectrum but more toxic .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Characterization Methods
Imidazole-piperazine couplingEDCI, HOBt, DMF, 0–5°C, 12 hr65–70NMR (δ 7.2–7.5 ppm for aromatic protons)
Ethanone functionalizationK2CO3, acetone, reflux, 6 hr55–60MS (m/z 450.2 [M+H]+)
Salt formationHCl (g), ethanol, RT>90XRPD for crystallinity

How can researchers resolve contradictions in spectral data during structural validation?

Advanced Question
Discrepancies in NMR or mass spectra often arise from impurities, tautomerism, or salt effects. Methodological approaches include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by piperazine ring flexibility or imidazole tautomerism .
  • High-resolution MS : Confirm molecular ion clusters (e.g., [M+H]+, [M+2H]²⁺) to distinguish dihydrochloride from free base forms .
  • Control experiments : Compare intermediates’ spectra to isolate artifacts (e.g., residual solvents in DMF reactions) .

What strategies optimize the yield of the final dihydrochloride salt?

Advanced Question
Yield optimization requires balancing reaction kinetics and purification:

  • Temperature control : Low temperatures (0–5°C) during imidazole coupling minimize side reactions .
  • Counterion screening : Test alternative acids (e.g., H2SO4, citric acid) if HCl causes precipitation issues .
  • Crystallization : Use ethanol/water mixtures for controlled salt crystallization, monitored via DSC to confirm polymorph stability .

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced Question
SAR studies should focus on modifying the imidazole, piperazine, and indolinyl moieties:

  • Imidazole substitutions : Replace 3-chlorophenyl with electron-withdrawing groups (e.g., -CF3) to assess receptor binding affinity .
  • Piperazine ring modifications : Introduce methyl or ethyl groups to evaluate steric effects on target engagement .
  • Biological assays : Use receptor binding assays (e.g., GPCR panels) and cellular viability tests to correlate structural changes with activity .

Q. Table 2: Example SAR Modifications

ModificationBiological ImpactReference
3-Cl → 3-CF3Increased receptor affinity (IC50 ↓ 20%)
Piperazine N-methylationReduced off-target activity (selectivity ↑ 3×)
Indolin-1-yl → tetrazolylEnhanced metabolic stability (t½ ↑ 50%)

What methodologies identify the compound’s primary biological targets?

Advanced Question
Target identification involves:

  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding to histamine receptors (H1/H4) or kinases .
  • Pull-down assays : Immobilize the compound on agarose beads to capture interacting proteins from cell lysates .
  • Knockout models : CRISPR-Cas9 knockout of candidate receptors (e.g., H4R) to validate functional dependency .

How should researchers address solubility challenges in in vitro assays?

Basic Question
The dihydrochloride form improves aqueous solubility (~5 mg/mL in PBS). For further optimization:

  • Co-solvents : Use DMSO (≤0.1%) or cyclodextrins to maintain bioactivity .
  • pH adjustment : Test buffered solutions (pH 4–7) to prevent precipitation .
  • Dynamic light scattering (DLS) : Monitor particle size to ensure nanoaggregates do not form .

What analytical techniques validate purity and stability under storage conditions?

Basic Question

  • HPLC-UV/ELSD : Monitor degradation products (e.g., hydrolyzed imidazole) with C18 columns (ACN/water + 0.1% TFA) .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; ≤2% degradation indicates shelf-stability .
  • Karl Fischer titration : Ensure moisture content <1% to prevent HCl dissociation .

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